![molecular formula C21H16ClFN2O4S2 B2417439 (3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894682-25-8](/img/structure/B2417439.png)
(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O4S2 and its molecular weight is 478.94. The purity is usually 95%.
BenchChem offers high-quality (3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Electronic Analysis
Research has focused on the molecular and electronic properties of heterocyclic compounds similar to the mentioned chemical. Studies like those conducted by Beytur and Avinca (2021) provide insights into geometric parameters, electronic properties, and spectroscopic characteristics of related compounds. They analyzed nonlinear optical properties, molecular electrostatic potentials, and performed comparative studies between experimental and theoretical values through density functional theory (DFT) calculations. Such analyses are crucial for understanding the behavior of these compounds in various environments and could guide their application in electronic devices or materials science (Beytur & Avinca, 2021).
Synthesis of Novel Compounds
Another area of interest is the synthesis of novel compounds through the manipulation of similar chemical structures. Studies have shown the creation of new derivatives with potential antimicrobial properties or for use in photodynamic therapy. For instance, the synthesis and characterization of new zinc phthalocyanine compounds with significant singlet oxygen quantum yield indicate their potential in treating cancer through photodynamic therapy due to their excellent fluorescence properties and high photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents
The development of antimicrobial agents from similar chemical structures has been explored, demonstrating the versatility of these compounds in biomedical applications. For example, the synthesis of formazans from Mannich base derivatives of related compounds has shown moderate antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat resistant pathogens (Sah, Bidawat, Seth, & Gharu, 2014).
Computational Analysis and Fluorescence Properties
Computational analyses alongside experimental studies have been used to explore the fluorescence properties of related compounds. Such studies provide insights into the absorption and emission properties, which are essential for applications in optical devices, sensors, or biomedical imaging. Yokota et al. (2012) synthesized new fluorescent compounds, demonstrating the potential of these molecules in various technological applications (Yokota et al., 2012).
properties
IUPAC Name |
(3Z)-3-[(5-chloro-2-methoxyanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4S2/c1-29-18-7-4-14(22)10-16(18)24-11-19-20(26)21-17(8-9-30-21)25(31(19,27)28)12-13-2-5-15(23)6-3-13/h2-11,24H,12H2,1H3/b19-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGQJSRPOYMRMS-ODLFYWEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

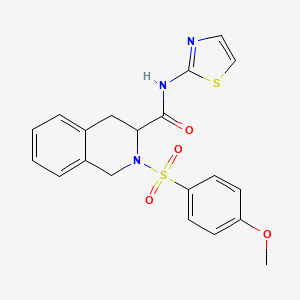
![(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2417359.png)
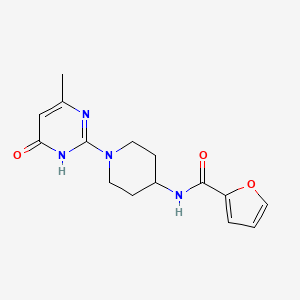
![8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2417363.png)
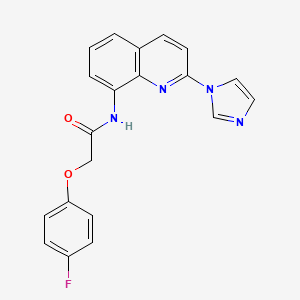
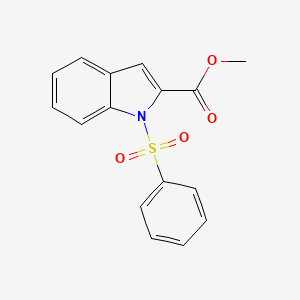
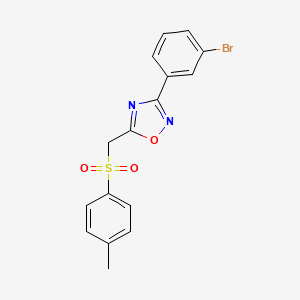
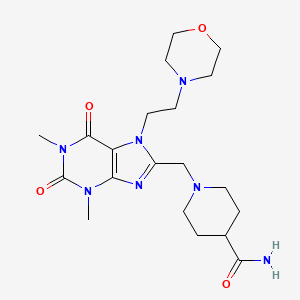



![10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B2417377.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417378.png)
